Cas no 1146084-66-3 (tert-butyl N-(2-amino-1,3-thiazol-4-yl)methylcarbamate)

1146084-66-3 structure
Nome do Produto:tert-butyl N-(2-amino-1,3-thiazol-4-yl)methylcarbamate
tert-butyl N-(2-amino-1,3-thiazol-4-yl)methylcarbamate Propriedades químicas e físicas
Nomes e Identificadores
-
- tert-butyl ((2-aminothiazol-4-yl)methyl)carbamate
- Tert-butyl n-[(2-amino-1,3-thiazol-4-yl)methyl]carbamate
- tert-butyl N-(2-amino-1,3-thiazol-4-yl)methylcarbamate
-
- Inchi: 1S/C9H15N3O2S/c1-9(2,3)14-8(13)11-4-6-5-15-7(10)12-6/h5H,4H2,1-3H3,(H2,10,12)(H,11,13)
- Chave InChI: CCJFGPYIZZOZSC-UHFFFAOYSA-N
- SMILES: C(OC(C)(C)C)(=O)NCC1=CSC(N)=N1
tert-butyl N-(2-amino-1,3-thiazol-4-yl)methylcarbamate Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Chemenu | CM441619-1g |
tert-butyl N-[(2-amino-1,3-thiazol-4-yl)methyl]carbamate |
1146084-66-3 | 95%+ | 1g |
$1472 | 2023-03-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1308613-500mg |
Tert-butyl n-[(2-amino-1,3-thiazol-4-yl)methyl]carbamate |
1146084-66-3 | 98% | 500mg |
¥8623.00 | 2024-08-09 | |
Enamine | EN300-1883051-5.0g |
tert-butyl N-[(2-amino-1,3-thiazol-4-yl)methyl]carbamate |
1146084-66-3 | 95% | 5g |
$2858.0 | 2023-06-02 | |
Enamine | EN300-1883051-1g |
tert-butyl N-[(2-amino-1,3-thiazol-4-yl)methyl]carbamate |
1146084-66-3 | 95% | 1g |
$800.0 | 2023-09-18 | |
Aaron | AR01K31N-2.5g |
tert-butyl N-[(2-amino-1,3-thiazol-4-yl)methyl]carbamate |
1146084-66-3 | 95% | 2.5g |
$2181.00 | 2025-02-11 | |
1PlusChem | 1P01K2TB-2.5g |
tert-butyl N-[(2-amino-1,3-thiazol-4-yl)methyl]carbamate |
1146084-66-3 | 95% | 2.5g |
$2000.00 | 2023-12-26 | |
A2B Chem LLC | BA15583-5g |
tert-butyl N-[(2-amino-1,3-thiazol-4-yl)methyl]carbamate |
1146084-66-3 | 95% | 5g |
$2475.00 | 2024-04-20 | |
Enamine | EN300-1883051-0.25g |
tert-butyl N-[(2-amino-1,3-thiazol-4-yl)methyl]carbamate |
1146084-66-3 | 95% | 0.25g |
$396.0 | 2023-09-18 | |
Enamine | EN300-1883051-1.0g |
tert-butyl N-[(2-amino-1,3-thiazol-4-yl)methyl]carbamate |
1146084-66-3 | 95% | 1g |
$986.0 | 2023-06-02 | |
Enamine | EN300-1883051-0.05g |
tert-butyl N-[(2-amino-1,3-thiazol-4-yl)methyl]carbamate |
1146084-66-3 | 95% | 0.05g |
$186.0 | 2023-09-18 |
tert-butyl N-(2-amino-1,3-thiazol-4-yl)methylcarbamate Literatura Relacionada
-
Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
-
3. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
-
Yi Cai,Sonal Kumar,Rodney Chua,Vivek Verma,Du Yuan,Zongkui Kou,Hao Ren,Hemal Arora J. Mater. Chem. A, 2020,8, 12716-12722
1146084-66-3 (tert-butyl N-(2-amino-1,3-thiazol-4-yl)methylcarbamate) Produtos relacionados
- 2219379-74-3(2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyl-1,2,3,4-tetrahydronaphthalen-1-yl}acetic acid)
- 1184625-51-1(6-((2-Hydroxyethyl)(methyl)amino)pyridazine-3-carboxylic acid)
- 1593933-59-5(1-(Azetidin-3-yl)-2-methylprop-2-en-1-one)
- 921797-87-7(N-benzyl-2-(5-chlorothiophen-2-yl)acetamide)
- 53405-97-3(Undecane, 1,1-diethoxy-)
- 2107872-81-9(3-Furanol, 3-(2-amino-1-methylethyl)-5-cyclopropyltetrahydro-)
- 2227777-99-1((3R)-3-hydroxy-3-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)propanoic acid)
- 1903401-58-0(3-(1-(Cyclohex-3-enecarbonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione)
- 41743-86-6((3R)-3-(2,4-dimethoxyphenyl)-3,4-dihydro-2H-chromen-7-o)
- 1797078-41-1(1-(thiophen-2-yl)-N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}cyclopentane-1-carboxamide)
Fornecedores recomendados
Baoji Haoxiang Bio-technology Co.Ltd
Membro Ouro
CN Fornecedor
A granel
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro Ouro
CN Fornecedor
A granel

Henan Dongyan Pharmaceutical Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro Ouro
CN Fornecedor
Reagente

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro Ouro
CN Fornecedor
A granel
